molecular formula C12H13NO3S B135116 5-(Dimethylamino)naphthalene-1-sulfonic acid CAS No. 4272-77-9

5-(Dimethylamino)naphthalene-1-sulfonic acid

Cat. No.: B135116
CAS No.: 4272-77-9
M. Wt: 251.30 g/mol
InChI Key: BBEQQKBWUHCIOU-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1-naphthalenesulfonic acid, commonly known as dansyl acid, is a fluorescent compound widely used in biochemical and analytical chemistry. It is known for its ability to form highly fluorescent derivatives when it reacts with primary and secondary amines. This property makes it an invaluable tool in the identification and quantification of amino acids, peptides, and proteins .

Scientific Research Applications

5-(Dimethylamino)-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 5-(Dimethylamino)naphthalene-1-sulfonic acid, also known as Dansyl Acid, are Prothrombin and Coagulation factor VII . These proteins play crucial roles in the blood coagulation process, which is essential for preventing excessive bleeding following injuries.

Mode of Action

It is known that the compound can react with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . This property makes it useful in protein analysis and FRET detection .

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good absorption and distribution throughout the body. The impact of these properties on the bioavailability of Dansyl Acid is currently unknown.

Result of Action

Its ability to form fluorescent adducts with amines suggests that it could be used tovisualize and track the movement of these molecules in cells .

Action Environment

The action of Dansyl Acid can be influenced by environmental factors. For instance, it is known to be unstable in dimethyl sulfoxide , suggesting that the choice of solvent can significantly impact its stability and efficacy. Additionally, it is recommended to store the compound at 4°C and protect it from light to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-1-naphthalenesulfonic acid typically involves the sulfonation of 5-(dimethylamino)naphthalene. The process begins with the nitration of naphthalene, followed by reduction to form 5-amino-1-naphthol. This intermediate is then subjected to dimethylation to yield 5-(dimethylamino)-1-naphthol, which is subsequently sulfonated to produce 5-(dimethylamino)-1-naphthalenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of 5-(dimethylamino)-1-naphthalenesulfonic acid is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the reaction is typically conducted at elevated temperatures to facilitate the sulfonation reaction .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of 5-(dimethylamino)-1-naphthalenesulfonic acid are fluorescent derivatives of amino acids, peptides, and proteins. These derivatives are highly fluorescent and can be easily detected and quantified using various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-naphthalenesulfonic acid
  • Naphthalene-1-sulfonic acid
  • Naphthalene-2-sulfonic acid

Uniqueness

5-(Dimethylamino)-1-naphthalenesulfonic acid is unique due to its strong fluorescence properties and its ability to form stable fluorescent derivatives with amines. This makes it particularly useful in applications requiring high sensitivity and specificity, such as the identification and quantification of biomolecules .

Properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEQQKBWUHCIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063383
Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
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Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4272-77-9
Record name Dansyl acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4272-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansyl acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)naphthalene-1-sulphonic acid
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